

# An In-depth Technical Guide on Guanosine Methylation in Ribosomal RNA

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## Compound of Interest

Compound Name: *N2,7-dimethylguanosine*

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This technical guide provides a comprehensive overview of guanosine methylation in ribosomal RNA (rRNA), with a primary focus on N7-methylguanosine (m7G) and a discussion on N2-methylguanosine (m2G) modifications. While the initial topic of interest was **N2,7-dimethylguanosine** (m2,7G), extensive literature and database searches have not yielded evidence for the natural occurrence of this specific modification in rRNA. Therefore, this guide will detail the well-documented methylation events at the N7 and N2 positions of guanosine within the ribosome, the enzymes responsible, their biological significance, and the methodologies for their study.

## Introduction to Guanosine Methylation in rRNA

Post-transcriptional modifications of ribosomal RNA are crucial for the proper assembly, structure, and function of the ribosome, the cell's protein synthesis machinery. Methylation is one of the most common types of rRNA modification, and the methylation of guanosine residues at the N7 and N2 positions plays a significant role in fine-tuning ribosome biogenesis and translational fidelity.

- N7-methylguanosine (m7G): This modification introduces a positive charge to the guanine base, which can influence RNA structure and interactions with other molecules. In eukaryotic 18S rRNA, a conserved m7G modification is found at position 1639 (human)[1][2].

- N2-methylguanosine (m2G) and N2,N2-dimethylguanosine (m2,2G): Methylation at the exocyclic N2 amine group of guanosine is also a prevalent modification in the rRNA of all domains of life[3][4]. These modifications can alter the hydrogen bonding potential of the guanine base.

## The N7-Methyltransferase Complex: WBSCR22-TRMT112

The methylation of guanosine at position G1639 of human 18S rRNA to form m7G is catalyzed by a heterodimeric enzyme complex composed of Williams-Beuren syndrome chromosome region 22 (WBSCR22) and tRNA methyltransferase activator subunit 11-2 (TRMT112)[2][5][6].

- WBSCR22 (METTL22): This protein is the catalytic subunit, belonging to the S-adenosylmethionine (SAM)-dependent methyltransferase superfamily.
- TRMT112: This protein acts as a co-activator that stabilizes WBSCR22, and this interaction is essential for its function[7][8][9]. The stability of WBSCR22 is regulated through the ubiquitin-proteasome pathway, with TRMT112 protecting it from degradation[1][8].

The WBSCR22-TRMT112 complex is primarily localized in the nucleus, where ribosome biogenesis occurs[8].

While direct quantitative data on m2,7G is unavailable due to its apparent absence in rRNA, studies on WBSCR22 provide insights into the impact of m7G modification on ribosome biogenesis.

Experimental Condition	Observation	Implication	Reference
Depletion of WBSCR22 in human cells	Accumulation of 3'-extended 18SE pre-rRNA intermediates.	WBSCR22 is required for proper 18S rRNA maturation.	[1]
Depletion of WBSCR22 in human cells	Impaired 18S rRNA maturation.	WBSCR22 plays a crucial role in the biogenesis of the 40S ribosomal subunit.	[10][11]
Catalytically inactive WBSCR22 mutant	Still supports 18S pre-rRNA processing.	The physical presence of the WBSCR22 protein, rather than its catalytic activity, is essential for ribosome biogenesis, suggesting a scaffolding role.	[1][2]

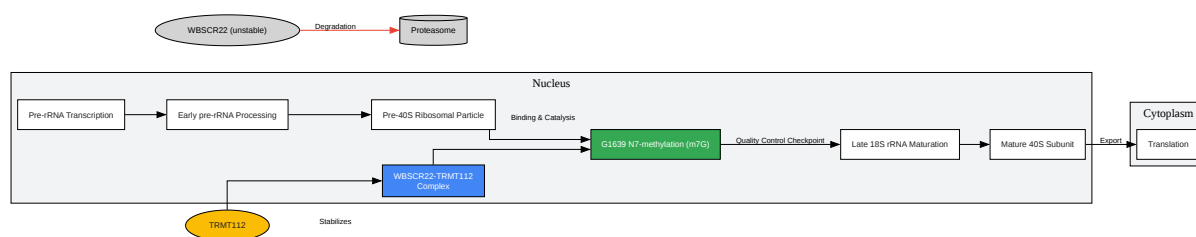
## Biological Function and Signaling Pathways

The primary role of the WBSCR22-TRMT112 complex and the resulting m7G modification is in the intricate process of ribosome biogenesis.

The formation of the 40S ribosomal subunit is a complex process involving the transcription of a large pre-rRNA, a series of processing steps, and the assembly of ribosomal proteins. Depletion of WBSCR22 disrupts the late nuclear stages of 18S pre-rRNA processing, leading to a reduced production of mature 40S subunits[1][10][11]. Interestingly, the catalytic activity of WBSCR22 is not essential for this processing, suggesting that the binding of the WBSCR22-TRMT112 complex to the pre-ribosomal particles acts as a quality control checkpoint to ensure that only correctly assembled subunits proceed to the cytoplasm[1][2].

The stability and function of the WBSCR22-TRMT112 complex are tightly regulated. TRMT112 is crucial for stabilizing WBSCR22, and in its absence, WBSCR22 is targeted for degradation

via the ubiquitin-proteasome pathway[1][8]. This indicates a cellular mechanism to control the levels of this methyltransferase complex and, consequently, ribosome biogenesis.



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**Figure 1:** Role of WBSCR22-TRMT112 in 40S Ribosome Biogenesis.

## N2-Methylguanosine (m2G) in rRNA

While distinct from m7G, N2-methylguanosine (m2G) and its dimethylated form, N2,N2-dimethylguanosine (m2,2G), are also important modifications in rRNA[3][4]. In bacterial ribosomes, several m2G residues have been identified, and the enzymes responsible for their formation have been characterized[4]. These modifications are clustered in functionally important regions of the ribosome, such as the decoding center and the peptidyl transferase center[4]. The lack of these modifications can affect cell growth, particularly under stress conditions[4]. To date, a dedicated enzyme for the N2-methylation of an existing m7G residue in rRNA has not been identified.

## Association with Disease

The dysregulation of ribosome biogenesis is increasingly linked to various human diseases, including cancer.

- **Cancer:** WBSCR22 has been implicated in several types of cancer. Its expression is often upregulated in cancer cells, and it can promote tumor progression and metastasis[5][6][12]. The catalytic activity of WBSCR22 has been shown to be essential for the growth of certain cancer cells, suggesting it could be a potential therapeutic target[6][12].
- **Williams-Beuren Syndrome:** WBSCR22 is located in the chromosomal region that is deleted in Williams-Beuren syndrome, a neurodevelopmental disorder[2].

## Experimental Protocols

The detection and quantification of m7G and other rRNA modifications require specialized techniques. Below are detailed methodologies for key experiments.

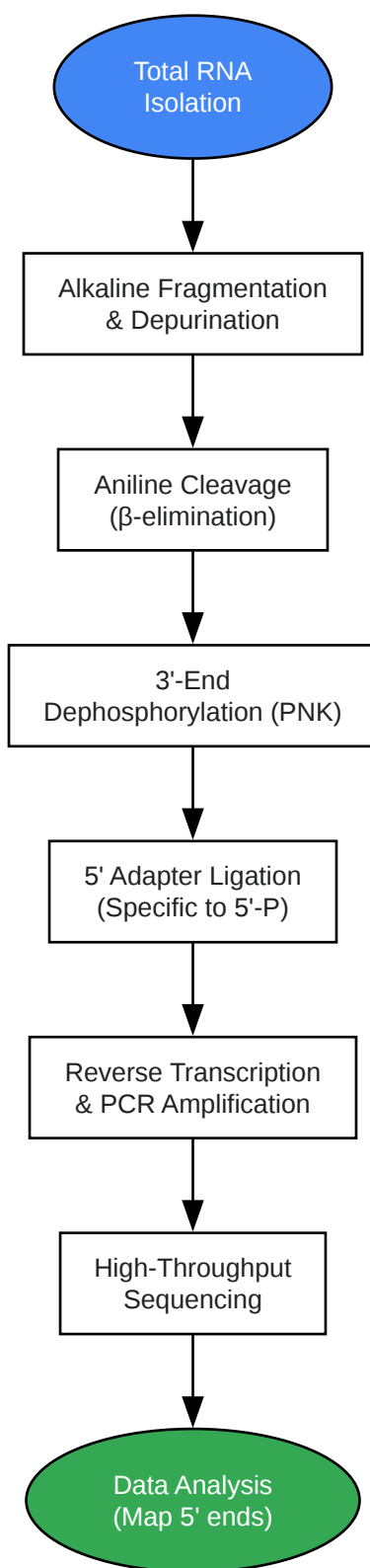
AlkAniline-Seq is a high-throughput sequencing method for the simultaneous detection of m7G and m3C at single-nucleotide resolution[13][14][15].

**Principle:** The method relies on the chemical instability of the glycosidic bond in m7G, which is susceptible to cleavage under alkaline conditions, followed by aniline-mediated cleavage of the resulting abasic site. This generates RNA fragments with a 5'-phosphate at the nucleotide immediately following the modification, which are then specifically ligated to sequencing adapters.

**Workflow:**

- **Total RNA Isolation:** Isolate total RNA from cells or tissues of interest using a standard protocol (e.g., TRIzol extraction).
- **Alkaline Fragmentation:** Fragment the RNA under alkaline conditions (e.g., sodium carbonate buffer, pH 9.2) at 95°C. This step also induces depurination at m7G sites.
- **Aniline Cleavage:** Treat the fragmented RNA with aniline acetate buffer (pH 4.5) to induce  $\beta$ -elimination at the abasic sites, generating a 5'-phosphate on the downstream fragment.

- **3'-End Dephosphorylation:** Remove the 3'-phosphate from all RNA fragments using T4 Polynucleotide Kinase (PNK).
- **5' Adapter Ligation:** Ligate a specific 5' adapter to the RNA fragments. Due to the preceding dephosphorylation step, ligation will be highly specific to the fragments generated by aniline cleavage that have a 5'-phosphate.
- **Reverse Transcription and Library Preparation:** Perform reverse transcription using a random primer containing the 3' adapter sequence, followed by PCR amplification to generate the sequencing library.
- **Sequencing and Data Analysis:** Sequence the library on a high-throughput platform. The 5' ends of the sequencing reads will map to the position immediately downstream of the m7G modification.



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**Figure 2:** Experimental Workflow for AlkAniline-Seq.

m7G Mutational Profiling sequencing (m7G-MaP-seq) is another method for the nucleotide-resolution mapping of internal m7G modifications[16][17][18].

**Principle:** This method utilizes sodium borohydride (NaBH<sub>4</sub>) to reduce the m7G residue, leading to the formation of a stable abasic site. During reverse transcription, the polymerase often misincorporates a nucleotide or stalls at the abasic site, resulting in mutations or deletions in the resulting cDNA that can be detected by sequencing.

**Workflow:**

- **Total RNA Isolation:** Isolate total RNA as described for AlkAniline-Seq.
- **Sodium Borohydride (NaBH<sub>4</sub>) Reduction:** Treat the RNA with NaBH<sub>4</sub> to reduce the m7G, which subsequently leads to the formation of an abasic site.
- **RNA Cleanup:** Purify the RNA to remove residual NaBH<sub>4</sub>.
- **Reverse Transcription:** Perform reverse transcription using a reverse transcriptase that has a tendency to misincorporate nucleotides at abasic sites (e.g., PrimeScript).
- **Library Preparation and Sequencing:** Prepare a sequencing library from the resulting cDNA and perform high-throughput sequencing.
- **Data Analysis:** Align the sequencing reads to the reference rRNA sequence and identify positions with a significantly increased mutation or deletion rate in the NaBH<sub>4</sub>-treated sample compared to an untreated control.

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the direct detection and quantification of modified nucleosides[19][20][21][22].

**Principle:** RNA is enzymatically digested into individual nucleosides, which are then separated by liquid chromatography and identified and quantified by mass spectrometry based on their unique mass-to-charge ratios and retention times.

**Workflow:**



- **rRNA Isolation and Purification:** Isolate total RNA and then purify rRNA, for example, by size-exclusion chromatography or gel electrophoresis.
- **Enzymatic Digestion:** Digest the purified rRNA to single nucleosides using a cocktail of enzymes such as nuclease P1 and phosphodiesterase I, followed by alkaline phosphatase.
- **Stable Isotope Labeling (Optional, for Quantification):** For accurate quantification, a known amount of a stable isotope-labeled internal standard for each nucleoside of interest can be added to the sample.
- **LC-MS/MS Analysis:** Separate the nucleosides using reverse-phase liquid chromatography and analyze them by tandem mass spectrometry (MS/MS). The instrument is operated in multiple reaction monitoring (MRM) mode, where specific precursor-to-product ion transitions for each nucleoside are monitored for high sensitivity and specificity.
- **Quantification:** The amount of each modified nucleoside is determined by comparing its peak area to that of the corresponding internal standard.

## Conclusion and Future Directions

The methylation of guanosine in rRNA at the N7 and N2 positions represents a critical layer of regulation in ribosome biogenesis and function. The WBSCR22-TRMT112 complex, responsible for m7G formation in 18S rRNA, plays a multifaceted role that extends beyond its catalytic activity, highlighting the intricate quality control mechanisms in ribosome production. While the existence of **N2,7-dimethylguanosine** in rRNA remains unconfirmed, the study of individual guanosine methylations continues to provide valuable insights into the fundamental processes of life and their deregulation in disease. Future research, leveraging advanced sequencing and mass spectrometry techniques, will undoubtedly further unravel the complexities of the "epitranscriptome" of the ribosome and its implications for human health and disease, potentially uncovering novel therapeutic targets for cancer and other disorders.

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